Cas no 10273-74-2 (Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2))
10273-74-2 structure
Product Name:Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2)
CAS No:10273-74-2
MF:C44H38P2
MW:628.720053195953
CID:167246
PubChem ID:494116
Update Time:2025-04-19
Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Chemical and Physical Properties
Names and Identifiers
-
- Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2)
- triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium
- 1,3-bis((triphenylphosphono)methyl)benzene bromide
- 1,3-bis(bromomethyl)benzene bistriphenylphosphonium salt
- 1,3-bis(triphenylphosphoniomethyl)benzene dibromide
- 1,3-bis[(triphenylphosphonio)methyl]benzene dibromide
- AC1LASA1
- m-bis(triphenylphosphinomethyl)benzenedibromide
- m-bis(triphenylphosphoniomethyl)benzene dibromide
- NSC126612
- Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
- (m-Phenylenedimethylene)bis[triphenylphosphoniumbromide] (6CI,7CI)
- Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-,dibromide (9CI)
- [1,3-Bis(triphenylphosphoniomethyl)benzene]dibromide
- [1,3-Phenylenebis(methylene)]bis[triphenylphosphonium dibromide]
- RARECHEM FH 1W 0055
- P-XYLENE-BIS(TRIPHENYLPHOSPHONIUM BROMIDE)
- P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM BROMIDE)
- Phosphonium, (m-phenylenedimethylene)bis[triphenyl-,dibromide (8CI)
- NSC 126612
- p-Xylylenebis(triphenylphosphonium bromide),96%
- 10273-74-2
- (1,3-Bis(triphenylphosphoniomethyl)benzene)dibromide
- UNII-VU5CH68Y87
- VU5CH68Y87
- 128243-44-7
- triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium
- 3HB42AL6AC
- DTXSID70145472
- 1,3-Bis(triphenylphosphoniomethyl)benzene
- UNII-3HB42AL6AC
- Phosphonium, (1,3-phenylenebis(methylene))bis(triphenyl-
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- Inchi: 1S/C44H38P2/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44/h1-34H,35-36H2/q+2
- InChI Key: HTHKLYJSULLEOY-UHFFFAOYSA-N
- SMILES: [P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CC1C=CC=C(C=1)C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 786.08200
- Monoisotopic Mass: 628.245
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 46
- Rotatable Bond Count: 10
- Complexity: 699
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- Surface Charge: 2
- Tautomer Count: nothing
- XLogP3: 10.3
Experimental Properties
- Color/Form: Not available
- Density: g/cm3
- Melting Point: 300℃
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 27.18000
- LogP: 2.68280
- Solubility: Not available
Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Security Information
Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2) Related Literature
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